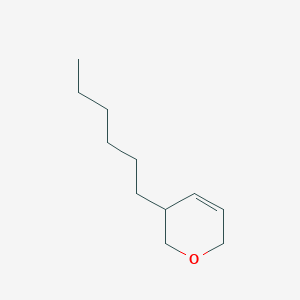

3-Hexyl-3,6-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

61639-24-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-hexyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h6,8,11H,2-5,7,9-10H2,1H3 |

InChI Key |

WWOODBKGKSBLDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1COCC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hexyl 3,6 Dihydro 2h Pyran and Its Analogs

Cycloaddition Strategies in Dihydropyran Synthesis

Cycloaddition reactions represent a powerful and atom-economical approach for the construction of cyclic molecules like dihydropyrans. nih.govwikipedia.org These reactions involve the formation of a cyclic product from two or more unsaturated molecules.

Diels-Alder Reactions for 3,6-Dihydropyran Formation

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings, including the 3,6-dihydropyran skeleton. wikipedia.orgacs.org This reaction typically involves a conjugated diene and a dienophile. wikipedia.org

Lewis acids play a crucial role in accelerating [4+2] cycloaddition reactions and controlling their stereoselectivity. jst.go.jpresearchgate.net They function by coordinating to the dienophile, thereby lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and enhancing its reactivity towards the diene. researchgate.net For the synthesis of dihydropyran derivatives, various Lewis acids such as scandium triflate (Sc(OTf)₃) and aluminum triflate have been effectively employed. researchgate.netresearchgate.netrsc.org For instance, the reaction of 3-alkyl-2-vinylindoles with β,γ-unsaturated α-ketoesters in the presence of Sc(OTf)₃ affords indole-containing pyran derivatives in good yields and with excellent diastereoselectivities. researchgate.net This methodology highlights the potential for synthesizing complex dihydropyran structures through Lewis acid-catalyzed [4+2] annulations.

| Catalyst | Reactants | Product Type | Yield | Diastereomeric Ratio | Reference |

| Sc(OTf)₃ | 3-alkyl-2-vinylindoles, β,γ-unsaturated α-ketoesters | Indole-containing pyran derivatives | up to 90% | up to >95:5 | researchgate.net |

| Aluminum Triflate | BCB ketones, silyl (B83357) dienol ethers | Bicyclo[4.1.1]octane diketones | up to quantitative | Not specified | rsc.org |

| Chiral Bimetallic Lewis Acid | 4-siloxy-2,4-pentadienols, aldehydes | Substituted dihydropyrans | Good | Good enantioselectivities | jst.go.jp |

The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as oxygen or nitrogen. wikipedia.orgresearchgate.net This approach is particularly valuable for the synthesis of heterocyclic compounds like dihydropyrans. researchgate.netorganic-chemistry.org In the context of synthesizing substituted dihydropyrans, an oxa-Diels-Alder reaction, where an oxygen-containing dienophile (e.g., an aldehyde) reacts with a diene, is a common strategy. wikipedia.org

The reactivity in inverse-electron-demand HDA reactions can be enhanced by using electron-withdrawing groups on the 1-oxa-1,3-butadiene system. nih.gov Chiral Lewis acids and organocatalysts have been instrumental in achieving high enantioselectivity in these reactions. nih.govacs.org For example, C₂-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze the inverse electron demand HDA reaction between α,β-unsaturated carbonyl compounds and electron-rich olefins to produce dihydropyrans with high diastereo- and enantioselectivity. acs.org Similarly, 1-alkoxy-1-amino-1,3-butadienes react with aldehydes in HDA reactions to yield 6-substituted 5,6-dihydropyran-2-ones. acs.orgorganic-chemistry.orgnih.gov

Multicomponent Annulation Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. researchgate.netpreprints.org

A novel [3+2+1] annulation strategy has been developed for the synthesis of 3,6-dihydro-2H-pyrans. researchgate.net In this method, a three-atom component, a two-atom component, and a one-atom component are combined. For example, 2-arylpropylene can serve as the three-carbon donor, an aldehyde provides the heteroatom and one carbon, and dimethyl sulfoxide (B87167) (DMSO) can act as a one-carbon donor and solvent. researchgate.net This approach, often catalyzed by a Lewis acid like Sc(OTf)₃, provides a direct route to the dihydropyran ring system under mild conditions. researchgate.net

Four-component reactions provide a powerful tool for the synthesis of structurally diverse dihydropyran derivatives. acs.org An example involves the reaction of arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. acs.org The selective formation of dihydropyran derivatives in this reaction depends on the structure of the cyclic 1,3-dicarbonyl compound. acs.org The key steps are believed to involve a Michael addition of an in situ formed enamino ester to an arylidine cyclic 1,3-diketone. acs.org Such multicomponent strategies allow for the rapid assembly of complex molecular architectures from simple starting materials.

| Reaction Type | Reactants | Catalyst/Promoter | Product | Reference |

| [3+2+1] Annulation | 2-arylpropylene, aldehyde, DMSO | Sc(OTf)₃ | 3,6-dihydro-2H-pyran | researchgate.net |

| Four-Component Reaction | Arylamine, dimethyl acetylenedicarboxylate, aromatic aldehyde, cyclic 1,3-diketone | Not specified | 3,4-dihydro-2H-pyran derivative | acs.org |

Organocatalytic Cycloadditions (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of dihydropyranones, which are closely related to dihydropyrans. researchgate.netnih.gov These reactions often proceed through [4+2] or [3+3] cycloaddition pathways. researchgate.netnih.gov

In a notable application, NHC catalysis has been used in the enantioselective construction of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. This formal [3+3] cycloaddition reaction occurs between α-bromocinnamaldehyde and a β-ketoester indole. oaepublish.com The reaction, catalyzed by a chiral NHC, proceeds through a vinyl acyl azolium intermediate, yielding the dihydropyranone derivatives in good yields and with excellent enantioselectivities (up to 98% ee). oaepublish.com

Another strategy involves the divergent oxidative transformations of 3-bromoenals with 1,3-dicarbonyl compounds, catalyzed by NHCs. acs.org This method allows for the selective synthesis of either 2H-pyran-2-ones or chiral dihydropyranones by controlling the reaction pathway. acs.org The process can be directed either through the elimination of the β-bromide or by using an external oxidant. acs.org

Furthermore, the synthesis of functionalized 2H-pyran-2-ones can be achieved via an NHC-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones. nih.gov This metal-free method provides a regioselective and straightforward route to these compounds. nih.gov

| Catalyst Type | Reactants | Product Type | Key Features |

| Chiral N-Heterocyclic Carbene | α-bromocinnamaldehyde, β-ketoester indole | 6-(indole-2-yl)-3,4-dihydropyran-2-one | Formal [3+3] cycloaddition, up to 98% ee. oaepublish.com |

| N-Heterocyclic Carbene | 3-bromoenal, 1,3-dicarbonyl compound | 2H-pyran-2-one or Chiral Dihydropyranone | Divergent synthesis, pathway controlled by reaction conditions. acs.org |

| N-Heterocyclic Carbene | Alkynyl ester, Enolizable ketone | Functionalized 2H-pyran-2-one | Formal [3+3] annulation, metal-free, regioselective. nih.gov |

Ring-Closing Metathesis (RCM) in Dihydropyran Synthesis

Ring-closing metathesis (RCM) is a robust and widely utilized method for the construction of cyclic olefins, including the 3,6-dihydropyran subunit. This strategy has proven particularly valuable in the synthesis of complex natural products. rsc.org

Olefinic RCM for 3,6-Dihydropyran Subunits

The synthesis of mono- and disubstituted 3,6-dihydro-2H-pyrans can be accomplished enantioselectively using RCM. clockss.org This approach often starts from chiral building blocks which are converted into acyclic diene precursors. Treatment of these precursors with a Grubbs' catalyst induces cyclization to form the dihydropyran ring. clockss.org For instance, the reaction of an appropriate allyl ether in degassed dichloromethane (B109758) with a Grubbs' catalyst at reflux leads to the formation of the corresponding 3,6-dihydro-2H-pyran. clockss.org

This methodology has been successfully applied to the synthesis of subunits of laulimalide (B1674552), a potent antitumor macrolide. researchgate.netresearchgate.net The key dihydropyran unit of laulimalide was constructed via an olefinic RCM reaction. researchgate.net Similarly, RCM has been employed in the synthesis of other natural products like pyranicin, where a 2,3,6-trisubstituted-3,6-dihydropyran was formed. rsc.org

The synthesis of 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans has also been achieved through the ring-closing metathesis of prochiral oxaenediynes. beilstein-journals.org Depending on the substrate and catalyst (Grubbs' first or second generation), the desired dihydropyrans can be obtained in good yields. beilstein-journals.org

Radical and Reductive Cyclization Pathways

Radical and reductive cyclization reactions offer alternative and powerful strategies for the synthesis of dihydropyran frameworks and their precursors. These methods often involve the generation of radical intermediates or the use of reducing agents to promote cyclization.

Intramolecular Reformatsky Reactions for Related Dihydropyranones

The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for intramolecular cyclizations to form lactones, including dihydropyranones. byjus.comwikipedia.org Samarium diiodide (SmI₂) is a common reagent used to promote these intramolecular reactions. theaic.org

For example, the synthesis of α-methyl-β-hydroxy-δ-trichloromethyl-δ-valerolactone, a tetrahydropyran-2-one derivative, was achieved through an intramolecular Reformatsky reaction. researchgate.net The cyclization was effectively promoted by either samarium diiodide or ytterbium diiodide. researchgate.net This reaction proceeds with diastereoselectivity, leading to the formation of a major diastereomer of the tetrahydropyran-2-one. researchgate.net The use of SmI₂ has also been demonstrated in the intermolecular Reformatsky-type coupling of hindered α-haloketones with aldehydes and ketones. nih.gov

Titanocene-Catalyzed Reductive Domino Reactions

Titanocene-catalyzed reactions provide an efficient route to functionalized dihydropyrans. A notable example is the reductive domino reaction for the synthesis of gem-difluorobishomoallylic alcohols from trifluoromethyl-substituted alkenes and epoxides. organic-chemistry.orgnih.gov This reaction is catalyzed by titanocene(III), which is typically generated in situ from titanocene (B72419) dichloride (Cp₂TiCl₂). organic-chemistry.orgnih.govugr.es

The process involves a Ti(III)-mediated radical-type epoxide ring opening, followed by an allylic defluorinative cross-coupling. organic-chemistry.orgnih.gov The resulting gem-difluorobishomoallylic alcohols can then be derivatized in a single step to afford diverse 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.orgnih.govorganic-chemistry.org This method exhibits high functional group tolerance and complete regioselectivity. organic-chemistry.org

| Reaction Type | Key Reagents | Substrates | Products |

| Intramolecular Reformatsky | SmI₂ or YbI₂ | α-bromo ester tethered to a carbonyl group | Dihydropyranones/Tetrahydropyranones |

| Titanocene-Catalyzed Reductive Domino | Cp₂TiCl₂, Mn or Zn | Trifluoromethyl-substituted alkenes, Epoxides | 6-Fluoro-3,4-dihydro-2H-pyrans |

Cyclization of Functionalized Allenes to Dihydropyrans

The cyclization of functionalized allenes represents a versatile and efficient strategy for the synthesis of dihydropyrans. core.ac.uk This transformation can be catalyzed by various transition metals, with gold catalysts being particularly effective. nih.govmdpi.com

The gold(I)-catalyzed 6-endo cycloisomerization of β-hydroxyallenes provides a mild and efficient pathway to chiral functionalized dihydropyrans. nih.gov This reaction proceeds at room temperature, yielding the products in good chemical yields with excellent transfer of chirality from the allene (B1206475) axis to the new stereocenter. nih.gov Both Au(I) and Au(III) species have been shown to be effective precatalysts for this transformation. core.ac.uk Other metals such as mercury have also been used to mediate the cyclization of allenes to form pyran derivatives. beilstein-journals.org

The activation of the allene by the metal catalyst facilitates an intramolecular attack by the nucleophilic hydroxyl group, leading to the formation of the dihydropyran ring. core.ac.uk This methodology is compatible with a range of functional groups and provides access to a variety of substituted dihydropyrans. mdpi.com

Palladium-Catalyzed Cyclizations in Oxygen Heterocycle Formation

Palladium-catalyzed reactions represent a powerful and versatile tool for the construction of heterocyclic systems, including the dihydropyran core. espublisher.com These methods often proceed under mild conditions and offer high levels of chemo- and regioselectivity. The cyclization process typically involves the formation of an organopalladium(II) complex via oxidative addition of a Pd(0) species to a vinylic or aryl halide/triflate. espublisher.com This intermediate then undergoes an intramolecular insertion with a tethered unsaturated group, followed by reductive elimination or β-hydride elimination to furnish the heterocyclic product. espublisher.com

A prominent strategy involves the intramolecular Heck reaction, where a suitably positioned alkene within the substrate participates in the cyclization cascade. espublisher.com This approach enables the formation of both fused and monocyclic pyran systems. Another powerful variant is the palladium(II)-mediated oxidative cyclization of unsaturated alcohols, such as β-hydroxyenones, which can directly yield dihydropyranones. acs.org This transformation effectively couples an alcohol functionality with a double bond within the same molecule. The choice of ligands, bases, and solvents is critical for optimizing reaction efficiency and selectivity. smolecule.com

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 80-85 | Intramolecular Heck Reaction | espublisher.com |

| Pd(dba)₂ / dppe | Cs₂CO₃ | THF | 75 | Cross-Coupling/Cyclization | smolecule.com |

| Pd(II) Complex | - | - | - | Oxidative Cyclization | acs.org |

Stereoselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of complex molecules like 3-Hexyl-3,6-dihydro-2H-pyran, where biological activity is often confined to a single stereoisomer. Methodologies that can selectively generate desired chiral centers are thus highly sought after.

A highly effective and widely adopted strategy for installing chirality into the dihydropyran ring involves a two-stage process: Sharpless Asymmetric Epoxidation followed by a controlled intramolecular epoxide ring-opening (IERO). nih.govrsc.org

The first step, the Sharpless epoxidation, is an enantioselective reaction that converts a primary or secondary allylic alcohol into a 2,3-epoxyalcohol with a predictable and high degree of enantiomeric excess. wikipedia.org The reaction employs a catalytic amount of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) acting as the stoichiometric oxidant. nih.govwikipedia.org The choice of the L-(+)-DET or D-(-)-DET ligand dictates which face of the alkene is epoxidized, allowing for the selective synthesis of either enantiomer of the epoxy alcohol intermediate. clockss.org

Once the chiral epoxide is formed, the second crucial step is the regioselective intramolecular cyclization. rsc.org The tethered hydroxyl group attacks the epoxide, and for the formation of a dihydropyran ring, a 6-endo-tet cyclization is required. rsc.org The regioselectivity of this ring-opening (attack at the C4 vs. C5 position of the epoxy alcohol precursor) is highly dependent on the reaction conditions. d-nb.info Generally, acid-catalyzed conditions promote the formation of the six-membered dihydropyran ring by favoring attack at the more substituted carbon of the epoxide, which can better stabilize the partial positive charge in the transition state. rsc.orgchemistrysteps.com

| Stage | Key Reagents | Transformation | Purpose | Reference |

|---|---|---|---|---|

| Asymmetric Epoxidation | Ti(O-iPr)₄, (+)- or (-)-DET, TBHP | Allylic alcohol → Chiral epoxy alcohol | Sets the key stereocenter(s) | nih.govwikipedia.org |

| Intramolecular Ring Opening | Acid catalyst (e.g., TiCl₄) or Base | Chiral epoxy alcohol → Chiral dihydropyran | Forms the heterocyclic ring with defined regiochemistry | nih.govrsc.org |

Dihydropyranones are common precursors to dihydropyrans and are valuable synthetic targets in their own right. Recent advances in organocatalysis have provided powerful methods for the enantioselective synthesis of these structures. nih.gov These processes avoid the use of metals and often proceed with exceptional levels of stereocontrol.

N-Heterocyclic Carbenes (NHCs) have emerged as highly effective catalysts for this purpose. rsc.org Chiral NHCs can activate α,β-unsaturated aldehydes to form reactive acyl azolium intermediates. rsc.org These intermediates can then undergo formal [4+2] cycloaddition reactions with various partners to construct the dihydropyranone ring with excellent enantioselectivities. acs.org Multi-component, one-pot protocols have also been developed, merging NHC catalysis with other catalytic modes, such as hydrogen-bond catalysis, to generate complex 3,5,6-trisubstituted dihydropyranones from simple, commercially available starting materials with enantiomeric excesses typically greater than 98%. acs.org

An alternative organocatalytic strategy utilizes isothioureas, such as HyperBTM. nih.gov This type of catalysis can promote a Michael addition-lactonization cascade. The process involves the reaction of ammonium (B1175870) enolates, generated from carboxylic acid derivatives, with electron-deficient olefins to deliver a range of 3,5,6-substituted dihydropyranones with high enantioselectivity, often exceeding 90% ee. nih.gov

| Catalyst Type | Catalyst Example | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salt | [4+2] Cycloaddition / Michael-Lactonization | >98% | rsc.orgacs.org |

| Isothiourea | HyperBTM | Michael Addition-Lactonization | >90% | nih.gov |

| Imidodiphosphoric Acid | Chiral BINOL-derived Acid | Inverse-Electron-Demand Hetero-Diels-Alder | 73-99% | bohrium.com |

Reaction Chemistry and Mechanistic Investigations of 3 Hexyl 3,6 Dihydro 2h Pyran

Reactivity of the Dihydropyran Ring System

The reactivity of the 3,6-dihydro-2H-pyran core is characterized by the interplay between the nucleophilic π-bond of the alkene and the influence of the endocyclic oxygen atom. This arrangement governs its interactions with both electrophiles and nucleophiles, its participation in cycloaddition reactions, and its susceptibility to ring-opening.

The electron-rich double bond in the dihydropyran ring is susceptible to electrophilic addition. wikipedia.org In these reactions, an electrophile (E+) attacks the π-bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition is often governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.com Common electrophilic additions to alkenes include reactions with hydrogen halides (hydrohalogenation), water in the presence of an acid catalyst (hydration), and halogens (halogenation). wikipedia.org

The general mechanism for electrophilic addition is a two-step process:

The electrophile attacks the carbon-carbon double bond, breaking the π bond and forming a new sigma bond. This results in a carbocation intermediate. libretexts.org

A nucleophile attacks the carbocation, forming another sigma bond and yielding the final addition product. wikipedia.org

While the dihydropyran ring itself is not typically subject to direct nucleophilic attack due to its electron-rich nature, nucleophilic substitution reactions can occur on derivatives or under specific conditions that activate the ring. science.govwikipedia.org For instance, if a leaving group is present on a carbon atom adjacent to the ring oxygen, a nucleophile can displace it. wikipedia.org Such reactions are fundamental in organic chemistry for the interconversion of functional groups. masterorganicchemistry.com

| Reagent | Reaction Type | Product Type |

|---|---|---|

| HX (e.g., HBr, HCl) | Hydrohalogenation | Halo-tetrahydropyran |

| H₂O, H⁺ catalyst | Hydration | Hydroxy-tetrahydropyran |

| X₂ (e.g., Br₂, Cl₂) | Halogenation | Dihalo-tetrahydropyran |

| Diborane (B₂H₆) followed by H₂O₂/NaOH | Hydroboration-Oxidation | Hydroxy-tetrahydropyran (anti-Markovnikov) |

Dihydropyran derivatives can participate as dienophiles in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. acs.orglibretexts.org In this context, the double bond of the dihydropyran reacts with a conjugated diene. The stereochemistry and regioselectivity of the reaction are key considerations in synthetic applications. libretexts.org Lewis acid catalysis can enhance the reactivity of the dienophile and improve the yield and selectivity of the cycloaddition. acs.org Dihydropyrans can also be involved in other types of cycloaddition reactions, such as [2+2] cycloadditions, particularly under photochemical conditions. libretexts.org

The dihydropyran ring can undergo ring-opening reactions under various conditions, often facilitated by the presence of the ether oxygen. These reactions can be initiated by electrophiles or catalyzed by transition metals. For instance, 2-alkoxy-3,4-dihydropyrans undergo an electrophilic ring-opening reaction with thiols or thiophenols. acs.org Similarly, 2-aryl-3,4-dihydropyrans can react with nucleophiles in the presence of a manganese(II) species, which assists in the cleavage of the C–O bond, leading to ring-opened products. rsc.orgrsc.org These reactions are valuable as they can transform the cyclic ether into a linear structure with multiple functional groups, which can then be used in further synthetic steps. cas.cn Cobalt catalysts have also been shown to promote enantioselective ring-opening reactions of 3,6-dihydro-2H-pyran. nih.gov

Derivatization Strategies for 3-Hexyl-3,6-dihydro-2H-pyran

The functionalization of this compound can be achieved through various derivatization strategies, primarily targeting the double bond. Halogenation provides a gateway to a wide range of subsequent transformations, including alkylation and arylation.

The addition of halogens (e.g., bromine) across the double bond of a dihydropyran ring is a common transformation. For example, the reaction of 5,6-dihydro-2H-pyran-2-one with bromine in methylene (B1212753) chloride leads to the formation of a dibrominated intermediate, which can then be treated with a base like triethylamine (B128534) to yield 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This brominated dihydropyran can serve as a precursor for further functionalization. The introduction of a halogen atom provides a handle for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Halogenated dihydropyrans are valuable intermediates for the introduction of alkyl and aryl groups. For instance, 6-bromo-3,4-dihydro-2H-pyrans can be prepared from tetrahydropyran-2-ones and subsequently converted to 6-lithio-3,4-dihydro-2H-pyrans through halogen-metal exchange. researchgate.net These organolithium reagents can then react with various electrophiles to introduce new carbon-carbon bonds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for the arylation of halogenated heterocycles. nih.govfigshare.com In a typical Suzuki reaction, a halogenated substrate is coupled with an organoboron compound in the presence of a palladium catalyst and a base. scilit.com This methodology could be applied to a halogenated derivative of this compound to introduce various aryl substituents. C-H arylation, where a C-H bond is directly functionalized, has also been developed for thiopyran derivatives and could potentially be adapted for dihydropyrans. rsc.org

| Halogenated Intermediate | Reaction Type | Reagents | Product |

|---|---|---|---|

| Bromo-3-hexyl-tetrahydropyran | Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, CN⁻) | Substituted 3-hexyl-tetrahydropyran |

| Bromo-3-hexyl-3,6-dihydro-2H-pyran | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl-3-hexyl-3,6-dihydro-2H-pyran |

| Bromo-3-hexyl-3,6-dihydro-2H-pyran | Halogen-Metal Exchange then Alkylation | 1. n-BuLi; 2. R-X | Alkyl-3-hexyl-3,6-dihydro-2H-pyran |

Utilization as a Reactant in Epoxide Formation Reactions for Pharmaceutical Synthesis

The alkene functionality within the 3,6-dihydro-2H-pyran ring is a key site for chemical modification, notably through epoxidation. The resulting dihydropyran oxides are valuable and highly reactive intermediates in the synthesis of complex molecules, including those with pharmaceutical applications. rsc.org Epoxides are crucial building blocks in drug development due to their ability to react with a wide range of nucleophiles in stereospecific ring-opening reactions, allowing for the construction of intricate C-O, C-N, and C-C bonds. enamine.netmdpi.com

The epoxidation of a dihydropyran, such as this compound, can be achieved using various oxidizing agents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction converts the double bond into a three-membered oxirane ring. The resulting epoxide is a strained and electrophilic species, primed for nucleophilic attack.

In the context of pharmaceutical synthesis, the subsequent ring-opening of these pyran-derived epoxides is a powerful strategy for introducing new functional groups with precise stereochemical control. rsc.org The regioselectivity of the epoxide opening can be controlled by the reaction conditions (acidic or basic) and the nature of the nucleophile. rsc.org For instance, acid-catalyzed hydrolysis leads to the formation of trans-diols, while other nucleophiles such as alcohols, amines, or thiols can be used to install corresponding functional groups, yielding substituted tetrahydropyran (B127337) structures that are common cores in many biologically active compounds. rsc.orgmt.com This synthetic sequence—epoxidation followed by nucleophilic ring-opening—provides a reliable pathway to complex, chiral scaffolds essential for modern drug discovery. mdpi.com

Mechanistic Insights into Dihydropyran Transformations

The reactivity of the dihydropyran ring is diverse, involving a range of mechanistic pathways from radical processes to concerted pericyclic reactions. The substitution pattern, including the presence of the 3-hexyl group, can influence the kinetics and outcome of these transformations.

Radical Addition-Elimination Processes

Radical reactions offer a powerful method for C-C bond formation under mild conditions. In the context of dihydropyrans, radical mechanisms can be involved in both their synthesis and subsequent functionalization. For instance, the enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through radical cyclization pathways. organic-chemistry.org One such process involves the alkoxyiodination of acyclic precursors, followed by a radical cyclization initiated by agents like azobisisobutyronitrile (AIBN). organic-chemistry.org

Furthermore, mechanistic studies on the synthesis of dihydropyrans have pointed towards processes involving radical addition-elimination steps. In certain iron-catalyzed reactions, an alkyl or aryl radical may add to the C=C bond of an alkene precursor, followed by subsequent steps that lead to the formation of the dihydropyran ring. researchgate.net While not a direct reaction of the pre-formed pyran, this illustrates the compatibility of the system with radical intermediates. Hydrogen abstraction from related tetrahydropyran rings by bromine atoms has also been studied computationally, highlighting the formation of tetrahydropyranyl radicals as key intermediates in substitution reactions. encyclopedia.pub

Concerted Mechanisms and Transition State Structures

Many transformations of dihydropyrans proceed through concerted mechanisms, where bond breaking and bond-forming occur simultaneously in a single step, passing through a cyclic transition state. transformationtutoring.com The transition state is the highest potential energy configuration along the reaction coordinate. google.com Its structure is not directly observable but can be inferred and computationally modeled. organic-chemistry.org

A prime example is the thermal decomposition of 3,6-dihydro-2H-pyran, which occurs via a retro-Diels-Alder reaction. enamine.nettransformationtutoring.com Computational studies using Density Functional Theory (DFT) have shown that this decomposition proceeds through a concerted, six-membered transition state. rsc.orgenamine.net In this transition state, the C2-C3 and O1-C6 bonds of the dihydropyran ring are partially broken, while new bonds that will form the final products (e.g., formaldehyde (B43269) and 1,3-butadiene) are partially formed. enamine.net Studies suggest this transition state has some polar character and a highly asymmetric structure, where the breaking of the O1-C6 bond is more advanced than the cleavage of the C2-C3 bond. rsc.orgtransformationtutoring.com

The geometry of such transition states can be determined computationally by locating first-order saddle points on the potential energy surface. google.com These calculations provide crucial insights into the reaction's activation energy and how substituents, such as a hexyl group at the C3 position, might influence the stability of the transition state and thus the reaction rate. enamine.net

Role of Reactive Intermediates in Reaction Pathways

In palladium-catalyzed reactions, for instance, zwitterionic intermediates are proposed. The reaction of a ketene (B1206846) with an unsaturated aldehyde can form a 4-vinyloxetan-2-one, which then rearranges to a 3,6-dihydro-2H-pyran-2-one. This rearrangement is thought to proceed through a zwitterion generated by the cleavage of a C-O bond in the oxetanone intermediate.

Acid-catalyzed reactions of dihydropyrans can involve bicyclic intermediates. For example, the reaction of certain ketonitriles with aldehydes to form dihydropyran carboxamides proceeds through an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative, which is crucial for the diastereoselectivity of the transformation. In cobalt-catalyzed ring-opening reactions of 3,6-dihydro-2H-pyran, the proposed mechanism involves the generation of a cobalt vinylidene species that adds to the alkene via a [2+2]-cycloaddition, leading to a metallacyclobutane intermediate which then undergoes further transformation.

Thermal Decomposition Pathways of Dihydropyrans

The thermal stability of dihydropyrans is a critical consideration for their synthesis, storage, and application. The primary thermal decomposition pathway for 3,6-dihydro-2H-pyran is a unimolecular, concerted retro-Diels-Alder reaction. transformationtutoring.com This process is kinetically first-order and yields smaller, stable molecules. transformationtutoring.com For the parent 3,6-dihydro-2H-pyran, the products are formaldehyde and buta-1,3-diene. transformationtutoring.com

Computational studies have provided detailed insights into this decomposition pathway. The reaction proceeds through a six-membered cyclic transition state, and the activation energy (Ea) and activation free energy (ΔG‡) have been calculated for the parent compound and its substituted derivatives. enamine.net

The presence of substituents on the dihydropyran ring has a notable effect on the decomposition kinetics. Methyl substituents at the 2, 4, and 6 positions have been shown to lower the activation free energy, thus favoring thermal decomposition. enamine.net This stabilizing effect is attributed to changes in the electron density of the carbon atoms within the pyran ring of the transition state. enamine.net It can be inferred that a 3-hexyl group would similarly influence the electronic properties and stability of the transition state, likely affecting the decomposition temperature and rate.

| Compound | ΔH‡ (kJ·mol⁻¹) | ΔG‡ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) | log A (s⁻¹) |

|---|---|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 206 | 196 | 211 | 14.3 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 200 | 190 | 205 | 14.3 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 197 | 183 | 202 | 14.6 |

Spectroscopic and Structural Elucidation of 3 Hexyl 3,6 Dihydro 2h Pyran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like 3-Hexyl-3,6-dihydro-2H-pyran. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, it is possible to map out the carbon framework and the placement of protons, as well as their stereochemical relationships.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The olefinic protons on the C4 and C5 positions of the dihydropyran ring are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the deshielding effect of the double bond. The protons on the carbons adjacent to the oxygen atom (C2 and C6) would also show a downfield shift, likely appearing in the range of 3.5 to 4.5 ppm. The proton at the C3 position, being adjacent to the hexyl group and the double bond, would have a chemical shift influenced by both. The aliphatic protons of the hexyl chain would produce a series of overlapping multiplets in the upfield region, generally between 0.8 and 1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The olefinic carbons (C4 and C5) would be found in the downfield region, typically between 120 and 130 ppm. The carbons bonded to the oxygen atom (C2 and C6) would resonate in the range of 60 to 70 ppm. The C3 carbon, bearing the hexyl substituent, would appear around 30-40 ppm. The carbons of the hexyl side chain would show characteristic signals in the aliphatic region of the spectrum, from approximately 14 ppm for the terminal methyl carbon to around 32 ppm for the methylene (B1212753) carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 3.5 - 4.0 | 65 - 70 |

| 3 | 2.0 - 2.5 | 35 - 40 |

| 4 | 5.6 - 5.9 | 125 - 130 |

| 5 | 5.7 - 6.0 | 120 - 125 |

| 6 | 4.0 - 4.5 | 60 - 65 |

| 1' (Hexyl) | 1.3 - 1.6 | 30 - 35 |

| 2' (Hexyl) | 1.2 - 1.4 | 28 - 32 |

| 3' (Hexyl) | 1.2 - 1.4 | 25 - 29 |

| 4' (Hexyl) | 1.2 - 1.4 | 22 - 26 |

| 5' (Hexyl) | 1.2 - 1.4 | 31 - 33 |

| 6' (Hexyl) | 0.8 - 1.0 | 13 - 15 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for determining the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the olefinic protons at C4 and C5. Correlations would also be seen between the proton at C3 and the adjacent protons at C2 and C4, as well as with the first methylene group of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, correlations would be expected from the olefinic protons to the carbons on either side of the double bond, and from the protons on the hexyl chain to the C3 carbon of the dihydropyran ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent feature would be the C=C stretching vibration of the double bond within the dihydropyran ring, expected to appear around 1650-1690 cm⁻¹. The C-O-C stretching vibrations of the ether linkage would give rise to strong bands in the region of 1050-1150 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp² hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³ hybridized carbons of the ring and the hexyl chain (just below 3000 cm⁻¹). C-H bending vibrations for the methylene groups would be observed around 1450-1470 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (Alkyl) |

| 1690 - 1650 | Medium | C=C Stretch |

| 1470 - 1450 | Medium | -CH₂- Bend |

| 1150 - 1050 | Strong | C-O-C Stretch |

Note: These are predicted values and actual experimental data may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which is often a strong and sharp band in the Raman spectrum, would be a key feature for this compound, appearing in a similar region to the IR absorption (around 1650-1690 cm⁻¹). The C-H stretching and bending vibrations would also be present. Raman spectroscopy is particularly sensitive to non-polar bonds, and thus the symmetric vibrations of the carbon-carbon bonds in the hexyl chain and the dihydropyran ring would be readily observable.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₂₀O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (168.28 g/mol ).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ethers is the alpha-cleavage, which in this case could involve the loss of the hexyl radical, leading to a stable oxonium ion. Another likely fragmentation pathway is a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-like structures, which would result in the cleavage of the dihydropyran ring. This would lead to the formation of smaller, charged fragments. The fragmentation of the hexyl chain would also contribute to the mass spectrum, producing a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 83 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 84 | Fragment from retro-Diels-Alder reaction |

| 55 | Fragment from retro-Diels-Alder reaction |

| 43, 57, 71 | Fragments from the hexyl chain |

Note: These are predicted values and actual experimental data may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the identification and structural elucidation of volatile and semi-volatile organic compounds. In the context of substituted dihydropyrans, GC-MS is applied to separate the compound from complex mixtures and to obtain a characteristic mass spectrum that serves as a molecular fingerprint. The gas chromatography component separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer bombards the eluted compounds with electrons, causing ionization and fragmentation.

When this compound is analyzed by GC-MS, it first produces a molecular ion (M+), which is a positively charged molecule with the same mass as the original compound. This molecular ion is often unstable and undergoes fragmentation into smaller, charged pieces. chemguide.co.uk The pattern of these fragments is predictable and highly characteristic of the molecule's structure. The analysis of this fragmentation pattern allows for the structural confirmation of the compound.

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the presence of the oxygen heteroatom, the double bond in the ring, and the alkyl substituent. Common fragmentation mechanisms for cyclic ethers and alkenes include alpha-cleavage (cleavage of a bond adjacent to the oxygen atom) and retro-Diels-Alder (RDA) reactions, which are characteristic of cyclohexene-like structures. youtube.com The hexyl side chain can also undergo fragmentation, typically resulting in the loss of alkyl radicals. libretexts.org

Key expected fragments for this compound would arise from:

Loss of the hexyl group: Cleavage of the bond between the pyran ring and the hexyl chain would result in a fragment corresponding to the dihydropyran ring and a stable hexyl carbocation or radical.

Ring cleavage: The dihydropyran ring can open or fragment. An RDA reaction, characteristic of cyclohexene (B86901) systems, would split the ring into a diene and an enol fragment.

Fragmentation of the hexyl chain: The C6H13 side chain can fragment at various points, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups).

The relative abundance of these fragments helps in piecing together the structure of the parent molecule. The most abundant fragment ion in the spectrum is known as the base peak. libretexts.org While specific experimental data for this compound is not detailed in the surveyed literature, the expected fragmentation pattern can be predicted based on established principles.

| m/z (mass-to-charge ratio) | Predicted Ion Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 168 | [C11H20O]+• | Molecular Ion (M+) |

| 83 | [C5H7O]+ | Loss of hexyl radical (•C6H13) |

| 85 | [C6H13]+ | Hexyl carbocation |

| 56 | [C4H8]+• | Retro-Diels-Alder fragmentation (Butadiene radical cation) |

| 43 | [C3H7]+ | Propyl carbocation (from hexyl chain fragmentation) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. nih.gov For a molecule like this compound, single-crystal X-ray diffraction would reveal the exact puckering of the dihydropyran ring and the spatial orientation of the hexyl substituent.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, extensive studies on related dihydropyran and tetrahydropyran (B127337) derivatives provide a strong basis for predicting its solid-state conformation. nih.govresearchgate.net The 3,6-dihydro-2H-pyran ring is not planar due to the presence of sp3-hybridized carbon atoms. It is expected to adopt a non-planar conformation to minimize steric and torsional strain. The most common conformations for six-membered rings containing a double bond are the "half-chair" and "sofa" (or "envelope") forms.

In the case of this compound, the large hexyl group at the C3 position would significantly influence the conformational preference. To minimize steric hindrance, the hexyl group is expected to occupy a pseudo-equatorial position on the ring rather than a more sterically crowded pseudo-axial position. montclair.edu The crystal packing, or how individual molecules arrange themselves in the crystal lattice, would be stabilized by weak intermolecular forces such as van der Waals interactions. mdpi.com

Analysis of a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, by X-ray diffraction confirmed that the dihydropyran ring exists in a specific conformation and that the molecules pack into a well-defined lattice. researchgate.net Such an analysis for this compound would yield precise structural parameters.

Computational and Theoretical Studies on 3 Hexyl 3,6 Dihydro 2h Pyran

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3-Hexyl-3,6-dihydro-2H-pyran. DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)), provide a balance between computational cost and accuracy for determining molecular geometries, orbital energies, and charge distributions. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the C=C double bond, which is the most electron-rich region. The LUMO, conversely, would be an antibonding orbital associated with this same π-system. In reactions, the molecule would likely act as a nucleophile, donating electrons from its HOMO to the LUMO of an electrophile. Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify these predictions.

Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar structures to illustrate the concepts.

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.25 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | 0.95 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.20 | Chemical stability and reactivity |

| Ionization Potential (IP) | -EHOMO | 6.25 | Energy to remove an electron |

| Electron Affinity (EA) | -ELUMO | -0.95 | Energy released upon gaining an electron |

| Global Hardness (η) | (IP - EA) / 2 | 3.60 | Resistance to change in electron distribution |

| Electronegativity (χ) | (IP + EA) / 2 | 2.65 | Power to attract electrons |

Charge Distribution and Bond Evolution Analysis

Analysis of the atomic partial charges provides insight into the molecule's electrostatic potential and identifies sites susceptible to nucleophilic or electrophilic attack. Various schemes, such as Mulliken, Löwdin, and Natural Population Analysis (NPA), can be used to calculate these charges, though they can be basis set dependent. rsc.org For this compound, the oxygen atom is expected to carry the most significant negative partial charge due to its high electronegativity, making it a potential site for interaction with electrophiles or for hydrogen bonding. The carbon atoms of the C=C double bond would have a less negative or slightly positive charge, with the adjacent allylic carbons also being reactive sites.

Bond evolution analysis tracks the changes in bond lengths and orders during a chemical reaction, providing a detailed picture of the mechanism. mdpi.com In a reaction such as the thermal decomposition (retro-Diels-Alder) of the dihydropyran ring, this analysis would show the simultaneous breaking of the C2-C3 and O1-C6 bonds. mdpi.comresearchgate.net

Illustrative Mulliken Atomic Charges for Key Atoms in this compound This table presents hypothetical charge data to illustrate expected electronic distribution.

| Atom (Numbering) | Illustrative Partial Charge (a.u.) | Interpretation |

|---|---|---|

| O1 | -0.45 | Most electronegative atom, nucleophilic site |

| C2 | +0.15 | Slightly electrophilic due to proximity to oxygen |

| C3 | -0.05 | Site of the hexyl substituent |

| C4 | -0.20 | Part of the electron-rich double bond |

| C5 | -0.18 | Part of the electron-rich double bond |

| C6 | +0.12 | Slightly electrophilic due to proximity to oxygen |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. purdue.edu This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points, which correspond to transition states (TS). mdpi.com For reactions involving this compound, such as its synthesis via a hetero-Diels-Alder reaction or its decomposition, modeling the transition state is key to understanding the reaction's feasibility and stereoselectivity. mdpi.comnih.gov

Determination of Kinetic and Thermodynamic Parameters

From the computed energies of the reactants, transition states, and products, crucial kinetic and thermodynamic parameters can be determined. nih.govchemrevlett.com The activation energy (Ea or ΔG‡), calculated as the energy difference between the transition state and the reactants, determines the reaction rate. A lower activation energy implies a faster reaction. Thermodynamic parameters like the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) indicate whether a reaction is exothermic/endothermic or spontaneous/non-spontaneous.

For instance, a computational study on the thermal decomposition of the parent 3,6-dihydro-2H-pyran ring system calculated an activation free energy (ΔG‡) of approximately 196 kJ·mol⁻¹ and an activation energy (Ea) of 215 kJ·mol⁻¹, indicating that significant thermal energy is required for this retro-cycloaddition reaction to occur. mdpi.com

Illustrative Energetic Profile for a Hypothetical Reaction: Dihydropyran Synthesis This table presents hypothetical data for a [4+2] cycloaddition to form this compound.

| Parameter | Illustrative Value (kJ·mol⁻¹) | Interpretation |

|---|---|---|

| Activation Energy (Ea) | +110 | Kinetic barrier for the reaction |

| Activation Free Energy (ΔG‡) | +125 | Kinetic barrier including entropy |

| Enthalpy of Reaction (ΔHrxn) | -85 | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔGrxn) | -40 | Spontaneous reaction (product favored) |

Analysis of Substituent Effects on Reaction Energetics

The nature and position of substituents can significantly alter the energetics of a reaction. rsc.orgnih.govmit.edu In this compound, the hexyl group at the C3 position is an electron-donating alkyl group. This group can influence reaction energetics through both steric and electronic effects.

Electronically, the alkyl group can stabilize adjacent positive charge that might develop in a transition state, potentially lowering the activation energy. For example, in the thermal decomposition of substituted dihydropyrans, methyl groups were found to decrease the activation free energy, favoring the decomposition. mdpi.com Sterically, the bulky hexyl group could hinder the approach of reactants or favor certain transition state geometries over others, thereby influencing stereoselectivity. mdpi.com Computational analysis allows for the systematic comparison of substituted versus unsubstituted systems to isolate and quantify these effects on activation barriers and reaction thermodynamics. dntb.gov.uasemanticscholar.org

Conformational Analysis and Stability Investigations

The 3,6-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as half-chair, sofa, or boat forms. researchgate.net Computational methods are essential for identifying the possible conformers, determining their relative stabilities (energies), and calculating the energy barriers for interconversion between them. researchgate.net

Illustrative Relative Energies of this compound Ring Conformations This table presents hypothetical data to illustrate the expected energy differences between major ring conformations.

| Conformation | Illustrative Relative Free Energy (kJ·mol⁻¹) | Expected Stability |

|---|---|---|

| Half-Chair | 0.0 (Global Minimum) | Most Stable |

| Sofa | +8.5 | Intermediate |

| Boat | +22.0 | Least Stable (Transition State) |

Advanced Applications and Broader Research Context of 3 Hexyl 3,6 Dihydro 2h Pyran

Role as Key Intermediate in Complex Organic Synthesis

The strategic importance of the 3,6-dihydro-2H-pyran ring is well-established in the synthesis of complex molecules. This oxygen-containing heterocycle is a common feature in a wide array of biologically active compounds, making its efficient construction a primary goal for synthetic chemists. nih.gov

The 3,6-dihydro-2H-pyran framework is a key structural subunit in numerous natural products. researchgate.net Synthetic strategies that forge this ring system are therefore crucial for the total synthesis of these molecules and their analogs. Methods like the Prins cyclization and ring-closing metathesis (RCM) have been effectively employed to create substituted dihydropyrans, which serve as pivotal intermediates. mdpi.com The presence of a hexyl group at the C-3 position, as in 3-hexyl-3,6-dihydro-2H-pyran, provides a lipophilic side chain that is characteristic of many bioactive lipids and signaling molecules. This feature makes the compound an ideal precursor for developing analogs of natural products where lipid solubility and membrane interaction are key to biological function. The synthesis of dihydropyrone natural products, which often feature alkyl substitution, highlights the importance of this structural class. chim.it

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) from simple acyl-CoA precursors. mdpi.comsyr.edu These compounds often feature complex oxygenated and alkyl-substituted backbones, frequently incorporating pyran or dihydropyran rings within their structures. nih.gov

This compound can be considered a synthetic surrogate or building block for segments of polyketide chains. The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, which naturally leads to structures with varied alkyl side chains and oxygen heterocycles. nih.gov Engineering polyketide synthases has even enabled the production of novel pyran-containing structures by incorporating atypical building blocks. nih.gov Therefore, this compound is a valuable synthon for chemists aiming to construct complex polyketide-derived natural products or their "unnatural" analogs through purely synthetic routes.

Contributions to Heterocyclic Chemistry Research

The pursuit of efficient and stereoselective methods to synthesize substituted 3,6-dihydro-2H-pyrans has driven significant innovation in heterocyclic chemistry. rsc.orgelsevier.comelsevier.com The development of novel synthetic routes is critical for accessing these valuable compounds for further application in drug discovery and materials science. rsc.org Key methodologies include:

Ring-Closing Metathesis (RCM): A powerful method for forming the dihydropyran ring from an acyclic diene precursor, tolerant of various functional groups. rsc.org

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde provides a direct route to substituted pyrans. mdpi.com

Radical Cyclization: Enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans can be achieved through the radical cyclization of appropriately functionalized precursors. researchgate.net

Hetero-Diels-Alder Reaction: This [4+2] cycloaddition between a diene and an aldehyde is one of the most atom-economical methods for constructing the dihydropyran ring.

| Synthetic Method | Description | Key Features | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of the cyclic ether from an acyclic diene precursor using a ruthenium catalyst. | High functional group tolerance; mild reaction conditions. | |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. | Direct formation of the pyran ring with potential for stereocontrol. | mdpi.com |

| Radical Cyclization | Formation of the ring via a radical intermediate, often initiated by AIBN. | Can achieve high enantioselectivity with chiral auxiliaries. | researchgate.net |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a carbonyl compound (aldehyde). | Atom-economical; provides direct access to the dihydropyran core. | nih.gov |

Applications in Materials Science and Polymer Chemistry

The reactivity of the dihydropyran ring also lends itself to applications in polymer science. The embedded double bond and the ether linkage provide handles for polymerization, leading to novel materials with tailored properties. Beyond medical applications, pyran derivatives are being explored for use in sensors and solar cells. mdpi.com

The 3,6-dihydro-2H-pyran structure can undergo polymerization through several mechanisms, primarily involving the carbon-carbon double bond or through ring-opening of the heterocycle. Cationic polymerization is a common method for polymerizing alkenes with electron-donating substituents and heterocycles. wikipedia.orglibretexts.org The oxygen atom in the dihydropyran ring can stabilize a cationic intermediate, making it susceptible to this type of polymerization.

Specifically, dihydropyran derivatives can undergo:

Cationic Polymerization: Initiated by a cationic species, the reaction proceeds through the nucleophilic attack of the monomer's double bond on the propagating cationic chain end. wikipedia.orgwikipedia.org This process can lead to polymers with a polyether backbone.

Ring-Opening Polymerization (ROP): While less common for simple dihydropyrans compared to strained rings like oxiranes, derivatives can be designed to undergo ROP, particularly cationic ROP, to yield linear polymers. wikipedia.orgacs.orgopenalex.org This method transforms the cyclic monomer into a linear polymer chain. wikipedia.org

| Polymerization Type | Mechanism | Potential Polymer Structure | Reference |

|---|---|---|---|

| Cationic Polymerization | Electrophilic addition across the C=C double bond, propagated by a carbocationic intermediate. | Polymer with a saturated pyran ring in the repeating unit. | wikipedia.orglibretexts.org |

| Cationic Ring-Opening Polymerization (ROP) | Initiation at the ether oxygen followed by ring cleavage to form a linear polymer chain. | Linear polyether with functionalities derived from the original pyran ring. | acs.orgopenalex.org |

Structure-Activity Relationship (SAR) Studies for Analog Design

The pyran scaffold is a common feature in pharmacologically active compounds, and understanding how different substituents on this ring affect biological activity is crucial for drug design. nih.govresearchgate.netnih.gov Structure-Activity Relationship (SAR) studies involve systematically modifying a lead compound's structure to map out which parts of the molecule are essential for its biological function.

For a molecule like this compound, SAR studies would focus on several key aspects:

The Hexyl Chain: The length, branching, and position of the alkyl group can be varied to probe its interaction with lipophilic pockets in target proteins or its influence on membrane permeability.

The Dihydropyran Ring: The stereochemistry of the substituents and the saturation level of the ring (e.g., comparing dihydropyran with tetrahydropyran) can significantly alter the molecule's conformation and binding affinity. researchgate.net

Substituents at Other Positions: Introducing other functional groups on the pyran ring would allow for the exploration of additional hydrogen bonding or ionic interactions.

For example, SAR studies on structurally related tetrahydropyran (B127337) derivatives have shown that modifications to alkyl side chains can dramatically alter their potency and selectivity for biological targets like monoamine transporters. While these studies were not performed on this compound itself, they establish the principle that the pyran ring acts as a versatile scaffold where modifications to substituents can fine-tune pharmacological activity.

| Structural Feature | Potential Modification for SAR Study | Predicted Impact on Biological Activity | Reference Principle |

|---|---|---|---|

| C-3 Hexyl Group | Vary chain length (e.g., butyl, octyl); introduce branching or unsaturation. | Modulates lipophilicity, affecting membrane transport and binding to hydrophobic pockets. | nih.gov |

| Dihydropyran Ring | Reduce to tetrahydropyran; alter stereochemistry at C-3. | Changes the three-dimensional shape (conformation), which can enhance or reduce binding affinity to a target. | researchgate.net |

| Other Ring Positions | Introduce hydroxyl, carboxyl, or amino groups at available positions. | Introduces new potential for hydrogen bonding or ionic interactions with a biological target. | nih.gov |

Theoretical Considerations in SAR of Dihydropyran Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For dihydropyran derivatives, SAR analyses are crucial for optimizing their therapeutic potential, which spans antibacterial, antiviral, and anti-inflammatory activities. nih.gov

The primary goal of SAR is to identify the specific structural features, or pharmacophores, that are essential for a compound's biological function. nih.gov By systematically modifying the dihydropyran scaffold—for instance, by altering the nature and position of substituents—researchers can map out these critical features. For a compound like this compound, the hexyl group at the C-3 position is a key structural element. SAR studies would investigate how variations in the length, branching, or polarity of this alkyl chain affect biological endpoints. Such studies can reveal whether the lipophilicity imparted by the hexyl group is crucial for membrane permeability or binding to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using computational methods to build a quantitative correlation between chemical structure and biological activity. frontiersin.org These predictive models can significantly accelerate the drug discovery process by forecasting the activity of novel, unsynthesized dihydropyran derivatives, thereby saving considerable time and resources that would otherwise be spent on extensive experimental testing. nih.govfrontiersin.org

Key aspects investigated in SAR studies of dihydropyran derivatives include:

Nature of Substituents: The effect of electron-donating or electron-withdrawing groups on the pyran ring.

Stereochemistry: The influence of chiral centers within the molecule on receptor binding and activity.

Ring Conformation: How the three-dimensional shape of the dihydropyran ring affects its interaction with biological targets.

Hydrophobicity/Hydrophilicity: The role of nonpolar groups (like the hexyl substituent) and polar functionalities in determining the compound's pharmacokinetic properties.

Future Research Directions and Emerging Methodologies

The synthesis and application of dihydropyrans are continually evolving, driven by innovations in catalysis, synthetic methodologies, and automation. The following sections highlight key areas of future research that are poised to expand the chemical space and utility of compounds like this compound.

Development of Novel Catalytic Systems for Dihydropyran Synthesis

The construction of the dihydropyran ring is a central focus of synthetic organic chemistry. Future research is directed towards developing more efficient, sustainable, and highly selective catalytic systems.

Organocatalysis: This field has seen significant growth, with catalysts like N-heterocyclic carbenes (NHCs), L-proline, and cinchona squaramides enabling the synthesis of complex dihydropyranones and other derivatives with high enantioselectivity. nih.govacs.orgmdpi.commdpi.com These metal-free catalysts are often less toxic and more environmentally benign than their metal-based counterparts.

Metal-based Catalysis: Transition metal catalysts remain indispensable for certain transformations. Bis(oxazoline) copper(II) complexes are highly effective for asymmetric hetero-Diels-Alder reactions, a powerful method for constructing the dihydropyran ring. acs.orgresearchgate.net Concurrently, research into novel, reusable nanocatalysts, such as Tantalum-based Metal-Organic Frameworks (Ta-MOFs) and Zirconium chloride immobilized on Arabic Gum (ZrCl4@Arabic Gum), is gaining traction. ajchem-a.comnih.gov These heterogeneous catalysts offer advantages like high efficiency, mild reaction conditions, and easy recyclability. ajchem-a.comnih.gov

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| N-Heterocyclic Carbenes (NHCs) | Cycloaddition | α,β-Unsaturated aldehydes, 1,3-dicarbonyl compounds | High yields, high enantioselectivity, versatile. nih.govmdpi.com |

| Bis(oxazoline) Copper(II) Complexes | Hetero-Diels-Alder | Enol ethers, α,β-unsaturated carbonyl compounds | High enantioselectivity, low catalyst loadings, scalable. acs.orgresearchgate.net |

| Ta-MOF Nanostructures | Multicomponent Reaction | Aldehydes, malononitrile, methyl acetoacetate | Reusable, high efficiency, short reaction times. nih.gov |

| L-Proline | Multicomponent Reaction | Aromatic aldehydes, malononitrile, active methylenes | Enantioselective, good yields. mdpi.com |

| ZrCl4@Arabic Gum | Multicomponent Reaction | Aryl aldehydes, malononitrile, ethyl acetoacetate | Recyclable, high efficiency, solvent-free conditions. ajchem-a.com |

Expanding the Scope of Functionalization and Derivatization

Derivatization is the process of chemically modifying a compound to alter its properties, which is essential for creating diverse chemical libraries for biological screening or for improving analytical detection. taylorandfrancis.comlibretexts.org Future research will focus on developing novel methods to functionalize the this compound core.

This involves exploring reactions that target different parts of the molecule, such as the double bond, the ether linkage, or the hexyl side chain. For example, the nitro group on a dihydropyran ring can be readily transformed into an amide, and catalytic alkylation can introduce further complexity. acs.org Advanced derivatization strategies aim to introduce a wide array of functional groups, including chromophores or fluorophores, to enhance detectability in analytical techniques like HPLC. libretexts.orgnih.gov Such modifications are critical for creating derivatives with tailored solubility, stability, and biological activity.

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of automated synthesis platforms is set to revolutionize the discovery of new dihydropyran derivatives.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt It offers superior control over reaction parameters like temperature and pressure, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. uc.pt The application of flow chemistry can enable the rapid and scalable synthesis of compounds like this compound.

High-Throughput Synthesis (HTS): HTS employs automated methods and parallel processing to synthesize and purify large libraries of compounds simultaneously. nih.gov When combined with high-throughput screening, this approach dramatically accelerates the pace of drug discovery by allowing for the rapid evaluation of thousands of dihydropyran analogues, facilitating the identification of lead compounds with desirable biological activities.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, offering predictive insights that can guide and rationalize experimental work.

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules and model reaction mechanisms. mdpi.com For instance, DFT calculations can elucidate the thermal decomposition pathways of dihydropyrans or explore the frontier molecular orbitals to understand the effects of catalysts on a reaction. mdpi.comresearchgate.net

Molecular Dynamics and Docking: Molecular docking simulations can predict the preferred binding orientation of a dihydropyran derivative within the active site of a protein, while molecular dynamics (MD) simulations can provide insights into the stability of the resulting complex over time. nih.gov These methods are crucial for understanding the molecular basis of a compound's biological activity.

Predictive Modeling: As mentioned in the SAR section, QSAR models establish a mathematical relationship between a compound's structure and its activity. frontiersin.org Machine learning algorithms are increasingly being used to develop sophisticated QSAR models with high predictive accuracy, further streamlining the process of designing novel, potent dihydropyran-based molecules. frontiersin.org

| Computational Method | Application in Dihydropyran Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, studying thermal stability, analyzing catalyst effects. mdpi.comresearchgate.net |

| Molecular Docking | Predicting binding modes of dihydropyran derivatives to biological targets (e.g., enzymes, receptors). nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes and conformational changes. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.